Welcome to the BenchChem Online Store!
molecular formula C17H14ClNO3S B8321761 4-[(2-Methylquinolin-4-yl)methoxy]benzenesulphonyl chloride

4-[(2-Methylquinolin-4-yl)methoxy]benzenesulphonyl chloride

Cat. No. B8321761
M. Wt: 347.8 g/mol
InChI Key: OFUHNNVJGCQZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07101883B2

Procedure details

A catalytic amount of DMF was added to a solution of the 4-[(2-methyl-4-quinolinyl)methoxy]benzenesulfonic acid sodium salt (1.0 g, 2.8 mmol) from step (2a) in thionyl chloride (3.0 ml, 41.0 mmol). The reaction was heated to 60° C. for 2 h, allowed to cool to room temperature, diluted with methylene chloride, concentrated in vacuo, diluted with THF, concentrated in vacuo to give 4-[(2-methyl-4-quinolinyl)methoxy]benzenesulfonyl chloride (0.95 g, 97%) as a light yellow solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[(2-methyl-4-quinolinyl)methoxy]benzenesulfonic acid sodium salt
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=O)C.[Na+].[CH3:7][C:8]1[CH:17]=[C:16]([CH2:18][O:19][C:20]2[CH:25]=[CH:24][C:23]([S:26]([O-:29])(=O)=[O:27])=[CH:22][CH:21]=2)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1.S(Cl)([Cl:32])=O>C(Cl)Cl>[CH3:7][C:8]1[CH:17]=[C:16]([CH2:18][O:19][C:20]2[CH:25]=[CH:24][C:23]([S:26]([Cl:32])(=[O:29])=[O:27])=[CH:22][CH:21]=2)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
4-[(2-methyl-4-quinolinyl)methoxy]benzenesulfonic acid sodium salt
Quantity
1 g
Type
reactant
Smiles
[Na+].CC1=NC2=CC=CC=C2C(=C1)COC1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with THF
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C(=C1)COC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.